(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-15(12(2)20-11)16(19)18-8-5-14(10-18)21-13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHCRUUSAXTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound’s purity meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methanone group.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted methanone derivatives
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- (2,5-Dimethylfuran-3-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
(2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan and pyridine rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research applications.
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dimethylfuran moiety linked to a pyrrolidine ring substituted with a pyridine ether. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine and furan compounds often exhibit antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that certain pyridine derivatives can reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting a possible mechanism for anti-inflammatory activity.
Neuroprotective Properties
Neuroprotective effects have been observed in related furan and pyrrolidine compounds. These compounds may exert their effects through antioxidant mechanisms or by modulating neurotransmitter systems. For instance, studies have shown that furan derivatives can protect against oxidative stress in neuronal cells.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in inflammation and microbial resistance.
Case Studies
-
Inhibition of Bacterial Growth
A study involving a series of pyrrolidine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective concentration for inhibition. The dimethylfuran moiety was crucial for enhancing this activity. -
Neuroprotection in Cell Models
In cellular models of oxidative stress, compounds similar to this compound exhibited protective effects against neuronal cell death induced by oxidative agents. The results suggest that the compound may enhance cellular resilience through antioxidant pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis approach is typically employed. First, construct the pyrrolidine-3-(pyridin-4-yloxy) moiety via nucleophilic substitution of 3-hydroxypyrrolidine with 4-chloropyridine under basic conditions (e.g., KCO/DMF, 80°C) . Next, couple this intermediate with 2,5-dimethylfuran-3-carbonyl chloride using a coupling agent like HATU or DCC in anhydrous THF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the presence of the furan methyl groups (δ 2.2–2.5 ppm) and pyridin-4-yloxy proton splitting patterns (δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (CHNO) with <2 ppm error .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzyme inhibitors)?
- Approach : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, GPCRs). The pyrrolidine-piperidine scaffold in analogous compounds shows affinity for fluorinated enzyme active sites, suggesting similar behavior here . Molecular dynamics simulations (AMBER/NAMD) can further refine binding poses and assess stability over 100-ns trajectories .
Q. How does the pyridin-4-yloxy substituent influence the compound’s metabolic stability in vitro?
- Experimental Design :
- Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min. The pyridinyl ether may undergo CYP450-mediated oxidation, requiring metabolite identification (e.g., hydroxylation at pyrrolidine C3) .
- Comparative Analysis : Replace the pyridin-4-yloxy group with a morpholine or piperazine moiety to evaluate stability differences .
Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for this compound?
- Resolution Methods :
- Orthogonal Assays : Confirm biological activity using both enzymatic (e.g., fluorescence polarization) and cell-based assays (e.g., luciferase reporter) to rule out false positives .
- Crystallography : Co-crystallize the compound with its target to resolve ambiguities in binding mode predictions .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to SAR datasets to identify outliers and confounding variables .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Protocol :
- pH Stability : Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 37°C. Sample at 0, 24, 48, and 72 h for HPLC analysis. The furan ring may degrade under acidic conditions, requiring protective formulation strategies .
- Thermal Stability : Store solid samples at 25°C, 40°C, and 60°C (75% RH) for 4 weeks. Monitor polymorphic transitions via PXRD .
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving the pyrrolidine moiety?
- Hypothesis Testing :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish between SN1/SN2 mechanisms .
- DFT Calculations : Model transition states (Gaussian 09) to identify steric hindrance from the 2,5-dimethylfuran group as a potential rate-limiting factor .
Safety & Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory irritant) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
